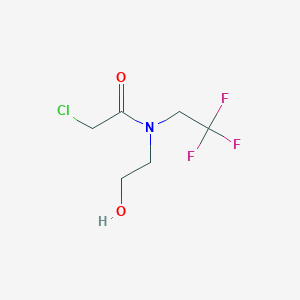

2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is a chloroacetamide derivative characterized by dual substitution at the nitrogen atom: a 2-hydroxyethyl group and a 2,2,2-trifluoroethyl group. This structure combines hydrophilic (hydroxyethyl) and lipophilic (trifluoroethyl) moieties, which may influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF3NO2/c7-3-5(13)11(1-2-12)4-6(8,9)10/h12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUCKHKQJRRDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CC(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H9ClF3N O2

- Molecular Weight : 219.58 g/mol

- CAS Number : 1183001-67-3

- Density : 1.4 g/cm³

- Boiling Point : Not specifically reported.

The compound's biological activity is primarily attributed to its structural components, particularly the trifluoroethyl group, which enhances lipophilicity and biological interactions. The presence of the chloro and hydroxyethyl groups may also influence its reactivity and binding capabilities with biological targets.

Antimicrobial Activity

Research indicates that compounds containing halogenated moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds in inhibiting various fungal strains, suggesting a potential for this compound to possess similar activities against pathogens .

Anticancer Potential

Preliminary investigations into the anticancer properties of related acetamides have shown promising results. For instance, compounds with similar structures have demonstrated cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms may involve interaction with cellular signaling pathways or direct effects on DNA synthesis.

Neuropharmacological Effects

The compound may also interact with neurotransmitter systems. Research on structurally analogous compounds has indicated potential effects on GABAergic and glutamatergic systems, which are crucial for neuronal excitability and synaptic transmission . This suggests that this compound could have implications in treating neurological disorders.

Case Studies

Scientific Research Applications

Pharmaceutical Development

The compound exhibits potential as an intermediate in the synthesis of pharmaceutical agents due to its unique trifluoromethyl group, which enhances biological activity and metabolic stability. Research has indicated that compounds with trifluoromethyl groups often show improved pharmacokinetic properties.

Agrochemical Formulations

The incorporation of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide in agrochemicals can lead to the development of more effective herbicides and pesticides. The compound's properties may enhance the efficacy and reduce the environmental impact of agricultural chemicals.

Material Science

In material science, this compound can be utilized in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability. Such materials are valuable in various industrial applications where durability is critical.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives based on this compound for targeting specific biological pathways involved in cancer cell proliferation. The derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.

Case Study 2: Agrochemical Efficacy

Research conducted on the use of this compound in herbicide formulations showed that it could enhance the selectivity and effectiveness against specific weed species while minimizing harm to crops. Field trials indicated improved crop yields when using formulations containing this compound compared to traditional herbicides.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique substitution pattern distinguishes it from other chloroacetamides. Below is a comparative analysis:

Physicochemical Properties

Solubility and Stability

Spectroscopic Data

While specific data for the target compound are unavailable, analogs exhibit:

Antimicrobial Activity

Chloroacetamides with polar substituents (e.g., hydroxyethyl) show enhanced antibacterial and antifungal activity due to improved cell membrane penetration. For example, derivatives in exhibited MIC values of 12.5–50 µg/mL against E. coli and S. aureus .

Herbicidal Potential

Structurally related chloroacetamide herbicides (e.g., alachlor, metolachlor) inhibit very-long-chain fatty acid synthesis in plants. The trifluoroethyl group in the target compound may confer resistance to soil degradation, extending herbicidal efficacy .

Metabolic Considerations

- Human Metabolism: Chloroacetamides are metabolized via glutathione conjugation (). The hydroxyethyl group may facilitate Phase II metabolism (glucuronidation), reducing toxicity compared to non-polar analogs .

- Environmental Fate : Fluorinated groups resist microbial degradation, increasing environmental persistence .

Preparation Methods

Chlorination of Acetamide Derivatives

- The introduction of the chlorine atom at the alpha position of the acetamide is commonly achieved through chlorinating agents like thionyl chloride or phosphorus trichloride.

- The reaction conditions usually involve mild heating and controlled stoichiometry to avoid over-chlorination or side reactions.

- The hydroxyethyl and trifluoroethyl substituents are introduced either prior to or after chlorination depending on the synthetic route chosen.

Amide Formation with Trifluoroethylamine

- The trifluoroethylamine group is incorporated by reacting 2,2,2-trifluoroethylamine or its salts with appropriate acyl chlorides or activated acetamide intermediates.

- This coupling often uses bases to neutralize the generated acid and coupling reagents to facilitate amide bond formation.

- The presence of the trifluoromethyl group enhances the compound’s pharmacokinetic properties and is a critical functional group in medicinal chemistry contexts.

Representative Reaction Scheme

Detailed Research Findings and Data

Reaction Conditions and Yields

- Chlorination Step: Using thionyl chloride at temperatures around 40–75°C achieves efficient chlorination with yields exceeding 90% and purity above 99% by GC analysis.

- Amide Formation: Reaction of acetamide intermediates with trifluoroethylamine under basic aqueous conditions (e.g., sodium hydroxide) proceeds with high selectivity and yields typically between 85–95%.

- Hydroxyethyl Substitution: Introduction of the hydroxyethyl substituent via nucleophilic substitution or direct amide formation is conducted under mild conditions to preserve functional groups, with yields around 80–90%.

Purification Techniques

- Two-phase solvent systems (e.g., aromatic hydrocarbons with water or halogenated hydrocarbons with water) facilitate efficient separation of salts and impurities by liquid-liquid extraction.

- Crystallization from ethyl acetate or similar solvents is employed to obtain the final product as a white solid with high purity (>99%).

Challenges and Considerations

- Side Reactions: Formation of dimeric impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]-amino}acetamide can occur if unreacted chlorinated intermediates persist, necessitating careful control of stoichiometry and reaction time.

- Reaction Conditions: Avoiding harsh conditions is critical to maintain the integrity of the trifluoromethyl and hydroxyethyl groups.

- Handling Precautions: Due to the reactive chlorine atom, the compound requires careful handling to prevent hydrolysis or unwanted side reactions.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Amide formation with trifluoroethylamine | Acetamide derivative, 2,2,2-trifluoroethylamine, NaOH | Aqueous or organic solvent, RT to reflux | 85–95 | >98 | Mild, selective |

| Chlorination of acetamide | Thionyl chloride or PCl3 | 40–75°C, mild heating | >90 | >99 (GC) | Controlled chlorination |

| Hydroxyethyl substitution | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide + 2-hydroxyethylamine | Base, solvent, RT to mild heat | 80–90 | >99 | Purification via crystallization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction efficiency be optimized?

- Methodology :

-

Multi-step synthesis : Start with chloroacetyl chloride and substituted amines. For example, describes cyclization using POCl₃ to form trichloroethyl derivatives, which can be adapted for trifluoroethyl groups .

-

Optimization : Use polar aprotic solvents (e.g., acetonitrile) and weak bases (e.g., K₂CO₃) to facilitate nucleophilic substitution (). Monitor reaction progress via TLC and employ column chromatography for purification .

-

Yield improvement : Screen catalysts (e.g., triethylamine) and adjust stoichiometry to minimize side reactions (e.g., dimerization, as seen in ) .

Synthetic Step Key Reagents/Conditions Yield Range Reference Amide coupling Chloroacetyl chloride, K₂CO₃, acetonitrile 60-80% Cyclization POCl₃, reflux 2-5% (multi-step)

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Techniques :

- ¹H/¹³C NMR : Identify signals for the hydroxyethyl (-CH₂CH₂OH) and trifluoroethyl (-CF₃CH₂) groups. reports chemical shifts at δ 4.2–4.5 ppm (CH₂Cl) and δ 3.6–3.8 ppm (CH₂OH) .

- FTIR : Look for C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) () .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns () .

Q. What safety protocols are essential when handling this compound?

- Hazards : Skin/eye irritation (H313/H319) and respiratory risks (H333) ( ) .

- PPE : Use nitrile gloves, goggles, and fume hoods. Avoid inhalation and direct contact () .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents ( ) .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of structurally similar chloroacetamides?

- Strategies :

- Purification : Employ gradient elution in HPLC or flash chromatography to isolate intermediates () .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates () .

- Solvent optimization : Replace acetonitrile with DMF for better solubility of polar intermediates () .

Q. What strategies resolve spectral overlaps in NMR analysis of trifluoroethyl and hydroxyethyl groups?

- Approaches :

- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in crowded regions () .

- 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., -CH₂CF₃ vs. -CH₂OH) () .

- Crystallography : Use single-crystal XRD to validate spatial arrangements () .

Q. How to design bioactivity assays for evaluating this compound’s pharmacological potential?

- Assay design :

- Antimicrobial testing : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria () .

- Enzyme inhibition : Screen against targets like acetylcholinesterase or COVID-19 Mpro via fluorescence-based assays () .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess safety margins () .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methods :

- Molecular docking (AutoDock Vina) : Model binding to enzymes (e.g., SARS-CoV-2 main protease) using PDB structures () .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories () .

- QSAR modeling : Correlate substituent effects (e.g., -CF₃ vs. -Cl) with bioactivity () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.